An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Chloronicotinic Acid
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Chloronicotinic Acid
A note to the reader: This technical guide addresses the crystal structure and X-ray diffraction data of 6-Chloronicotinic acid . While the inquiry specified 6-Chloro-2-cyanonicotinic acid, a comprehensive search of crystallographic databases and the scientific literature did not yield specific crystal structure data for this derivative at the time of this writing. However, 6-Chloronicotinic acid serves as a foundational analogue, and its well-documented structural characteristics provide critical insights for researchers in medicinal chemistry and materials science. The principles and methodologies detailed herein are directly applicable to the study of related nicotinic acid derivatives.
Introduction: The Significance of Halogenated Nicotinic Acids
6-Chloronicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) and a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural and electronic properties, influenced by the presence of the chloro and carboxylic acid functional groups, make it a subject of significant interest in crystal engineering and drug design. Understanding the three-dimensional arrangement of molecules in the solid state, as revealed by single-crystal X-ray diffraction, is paramount for predicting and controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystal structure of 6-Chloronicotinic acid, offering insights into its supramolecular assembly and providing a methodological framework for its characterization.
Synthesis and Crystallization
The preparation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. 6-Chloronicotinic acid can be synthesized through various methods, including the oxidation of 2-chloro-5-methylpyridine.[2]
Experimental Protocol: Synthesis of 6-Chloronicotinic Acid
A common synthetic route involves the direct oxidation of 2-chloro-5-methylpyridine.[2]
Materials:
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2-chloro-5-methylpyridine
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Cobalt acetate (catalyst)
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Chlorobenzene (solvent)
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Oxygen
Procedure:
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In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene.
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Heat the reaction mixture to a temperature between 70-100°C.
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Bubble oxygen through the solution at a controlled flow rate.
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Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the crude product to precipitate.
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Filter the mixture to isolate the crude 6-chloronicotinic acid.
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Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of water and acetone, to yield single crystals suitable for X-ray diffraction.[3]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection and Structure Refinement
The following is a generalized workflow for the X-ray diffraction analysis of 6-Chloronicotinic acid.
Instrumentation:
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A four-circle diffractometer equipped with a CCD detector is commonly used.
Procedure:
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Crystal Mounting: A suitable single crystal of 6-Chloronicotinic acid is selected and mounted on a goniometer head.
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Data Collection: The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations of the atoms.[3] X-ray data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This process involves fitting a model of the atomic positions to the experimental data.
Caption: Workflow for the synthesis, crystallization, and X-ray diffraction analysis of 6-Chloronicotinic acid.
Crystal Structure and Supramolecular Assembly
The crystal structure of 6-Chloronicotinic acid reveals a fascinating interplay of intermolecular interactions that govern its solid-state packing.
Crystallographic Data
The crystallographic data for 6-Chloronicotinic acid is summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C₆H₄ClNO₂ |
| Molecular Weight | 157.55 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.741(1) |
| b (Å) | 5.761(1) |
| c (Å) | 14.737(4) |
| α (°) | 83.91(1) |
| β (°) | 89.25(1) |
| γ (°) | 90.75(1) |
| Volume (ų) | 315.5(1) |
| Z | 2 |
| Temperature (K) | 90 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.659 |
| R-factor (%) | 1.8 |
Molecular and Crystal Packing
In the solid state, 6-Chloronicotinic acid molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups.[3] These dimers are further connected by weak Cl···Cl interactions, leading to the formation of infinite chains.[3] This is in contrast to nicotinic acid and 2-chloronicotinic acid, which exhibit acid-to-pyridine hydrogen-bonded catemer motifs.[3]
Caption: Supramamolecular assembly of 6-Chloronicotinic acid into dimers and infinite chains.
Conclusion
The crystal structure of 6-Chloronicotinic acid provides valuable insights into the role of intermolecular forces in directing the self-assembly of molecules in the solid state. The detailed analysis of its X-ray diffraction data reveals a packing arrangement dominated by hydrogen bonding and halogen interactions. This knowledge is crucial for the rational design of new materials and pharmaceutical co-crystals with tailored properties. The experimental protocols and structural data presented in this guide serve as a comprehensive resource for researchers working with nicotinic acid derivatives and other functionalized aromatic compounds.
References
- CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents.
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Synthesis of 6-chloronicotinic acid - PrepChem.com. Available at: [Link]
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Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281. Available at: [Link]
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6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. Available at: [Link]
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
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Politeo, N., Pisačić, M., Đaković, M., Sokol, V., & Kukovec, B. M. (2020). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel (II) coordination polymer with 4, 4′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 534-539. Available at: [Link]
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Jasmine, N. J., Rajam, A., Muthiah, P. T., Stanley, N., Razak, I. A., & Rosli, M. M. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o655–o656. Available at: [Link]
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6-Chloronicotinic acid - NIST WebBook. Available at: [Link]
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Gore, J., & Fedorova, O. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 738. Available at: [Link]
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Piasecki, E., et al. (2022). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 27(23), 8233. Available at: [Link]
